molecular formula C20H14Cl2N4S B14226640 N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine CAS No. 574010-83-6

N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine

Cat. No.: B14226640
CAS No.: 574010-83-6
M. Wt: 413.3 g/mol
InChI Key: FQBCEQZKYJVZPP-UHFFFAOYSA-N
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Description

N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the nitrogen atoms at positions 2 and 4 of the benzothiadiazepine ring. It has garnered interest due to its potential biological activities, including antifungal and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.

    Oxidation and Reduction: The benzothiadiazepine ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzothiadiazepine derivative.

Scientific Research Applications

N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with biological targets such as enzymes and receptors. The compound’s antifungal and antibacterial activities are believed to result from its ability to inhibit key enzymes involved in the growth and replication of microorganisms. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its benzothiadiazepine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

574010-83-6

Molecular Formula

C20H14Cl2N4S

Molecular Weight

413.3 g/mol

IUPAC Name

2-N,4-N-bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine

InChI

InChI=1S/C20H14Cl2N4S/c21-13-5-9-15(10-6-13)23-19-25-17-3-1-2-4-18(17)26-20(27-19)24-16-11-7-14(22)8-12-16/h1-12H,(H,23,25)(H,24,26)

InChI Key

FQBCEQZKYJVZPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(SC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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